2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
Description
This compound belongs to the benzofuropyrimidine class, characterized by a fused benzofuran and pyrimidine ring system. The structure includes a 4-methoxyphenyl group at position 3, a thioether linkage at position 2, and an N-phenylacetamide side chain. Its molecular weight is approximately 457.5 g/mol (estimated from analogs in ). This compound is hypothesized to exhibit kinase inhibitory or antimicrobial activity based on structural similarities to derivatives in and .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S/c1-31-18-13-11-17(12-14-18)28-24(30)23-22(19-9-5-6-10-20(19)32-23)27-25(28)33-15-21(29)26-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPKKNGQOYVICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide typically involves multi-step reactions. The most common synthetic routes include cyclization processes such as [3+3], [4+2], and [5+1] cyclization reactions . These reactions often involve the use of sulfur-containing reagents and various catalysts to facilitate the formation of the thioxopyrimidine core. Industrial production methods may employ microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including nucleophilic addition, nucleophilic substitution, and cyclization reactions . Common reagents used in these reactions include sulfur-containing compounds, halogenated derivatives, and various catalysts. The major products formed from these reactions are typically thioxopyrimidine derivatives, which exhibit significant biological activity .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown promise as an antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer agent . Its diverse biological activities make it a valuable compound for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide involves its interaction with various molecular targets and pathways. The compound’s thioxopyrimidine core allows it to interact with enzymes and receptors involved in oxidative processes, inflammation, and cell proliferation . Its lipophilicity enables it to diffuse easily into cells, where it can exert its effects by modulating signaling pathways and inhibiting key enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional differences between the target compound and its analogs:
Research Findings and Data
Comparative Solubility and logP
Notes:
- The target compound’s lower logP compared to benzothieno analogs suggests better solubility, critical for oral administration .
- Thieno derivatives exhibit faster metabolic clearance, likely due to sulfur oxidation .
Biological Activity
2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. With a molecular formula of C22H22N2O3S and a molecular weight of approximately 398.49 g/mol, this compound features a unique structural framework that may interact with various biological targets, thus influencing its therapeutic efficacy.
Structural Characteristics
The compound's structure is characterized by:
- Benzofuro[3,2-d]pyrimidine core : This heterocyclic structure is known for its diverse pharmacological properties.
- Thioether linkage : This functional group can enhance the compound's ability to interact with biological molecules.
- Acetamide functional group : Known for its role in modulating biological activity.
The biological activity of this compound likely involves interactions with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The thioether moiety may facilitate binding to these targets, leading to modulation of their activity. Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties and may affect cell cycle regulation.
Anticancer Activity
Research indicates that the compound may exhibit anticancer properties. For instance, related compounds in the benzofuro-pyrimidine class have shown efficacy against various cancer cell lines. A study examining the inhibitory effects on Polo-like Kinase 1 (Plk1), a target in cancer therapy, revealed that structural modifications can enhance binding affinity and improve therapeutic outcomes .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Structure Features | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Compound A | Benzofuro-pyrimidine core | 10 | Inhibits Plk1 activity |
| Compound B | Thioether linkage | 5 | Induces apoptosis in cancer cells |
| Compound C | Acetamide group | 20 | Cell cycle arrest |
Antimicrobial Properties
Similar compounds have also demonstrated broad-spectrum antimicrobial activity, suggesting potential applications in treating infections. The presence of the methoxy group may enhance solubility and bioavailability, contributing to its effectiveness .
Case Studies
- Study on Structural Optimization : A study focused on optimizing the structure of related compounds showed that modifications to the phenyl ring improved binding affinity to target proteins involved in cancer progression. The findings indicated that specific substitutions could significantly enhance biological activity .
- Evaluation of Antipsychotic Properties : Although primarily focused on different derivatives, research into N-phenylacetamides has highlighted their potential interactions with serotonin receptors (5-HT2A) and dopamine receptors (D2), suggesting a broader spectrum of activity beyond anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
